molecular formula C13H8F4O2 B6374970 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol CAS No. 152967-11-8

2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol

Cat. No.: B6374970
CAS No.: 152967-11-8
M. Wt: 272.19 g/mol
InChI Key: OSXOKQJYFHDRJJ-UHFFFAOYSA-N
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Description

2-Fluoro-4’-(trifluoromethoxy)[1,1’-biphenyl]-4-ol is a compound that features a biphenyl core substituted with a fluoro group and a trifluoromethoxy group

Chemical Reactions Analysis

2-Fluoro-4’-(trifluoromethoxy)[1,1’-biphenyl]-4-ol can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

2-Fluoro-4’-(trifluoromethoxy)[1,1’-biphenyl]-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-4’-(trifluoromethoxy)[1,1’-biphenyl]-4-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application of the compound .

Comparison with Similar Compounds

2-Fluoro-4’-(trifluoromethoxy)[1,1’-biphenyl]-4-ol can be compared with other similar compounds such as:

These comparisons highlight the unique features of 2-Fluoro-4’-(trifluoromethoxy)[1,1’-biphenyl]-4-ol, such as its specific functional groups and their impact on its chemical and biological properties.

Properties

IUPAC Name

3-fluoro-4-[4-(trifluoromethoxy)phenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F4O2/c14-12-7-9(18)3-6-11(12)8-1-4-10(5-2-8)19-13(15,16)17/h1-7,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXOKQJYFHDRJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)O)F)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684520
Record name 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152967-11-8
Record name 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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